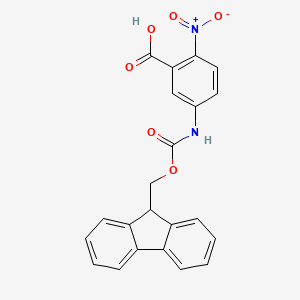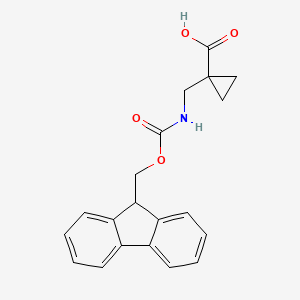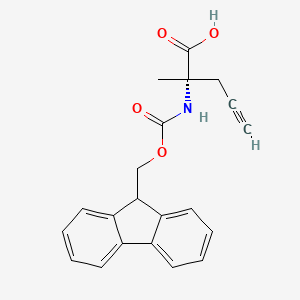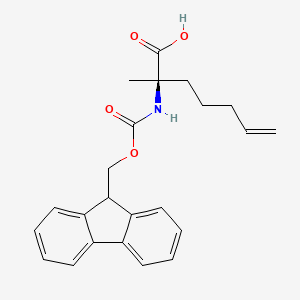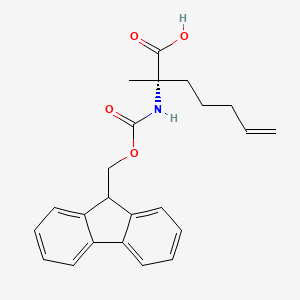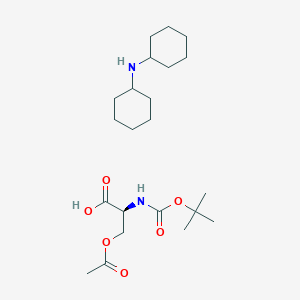
Boc-Ser(Ac)-OH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Ser(Ac)-OH DCHA is a compound that involves the use of a tert-butoxycarbonyl (Boc) protecting group1. The Boc group is commonly used for the protection of amines in organic synthesis2. It’s stable under basic and nucleophilic conditions but can be removed under acidic conditions2.
Synthesis Analysis
The synthesis of peptides employing Fmoc-amino acid chlorides in the presence of HOBt·DCHA salt in solution as well as by solid-phase methods has been described3. The coupling was found to be complete in 30 minutes and free from racemization3.
Molecular Structure Analysis
The molecular structures of biochars were determined from the results of the elemental concentration, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), and chemical functional groups4. The 2D structures of biochars were constructed using ChemDraw V10.04.
Chemical Reactions Analysis
The potential safety hazards associated with Pd-catalyzed cross-coupling reactions have been underappreciated and inadequately discussed5. This exothermic behavior is consistently observed across each subset of cross-coupling reactions and appears to be relatively independent of the nucleophile, electrophile, base, solvent, and catalyst system employed5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, it’s known that Boc groups are stable under basic and nucleophilic conditions but can be removed under acidic conditions2.Applications De Recherche Scientifique
Boc-Ser compounds, such as N-Boc-L-serine benzyl ester , are often used as pharmaceutical intermediates . They are involved in Mitsunobu Reactions , which are used in organic synthesis to invert the stereochemistry of alcohols or to exchange the alcohols for other functional groups.
- Molecular Formula: C15H21NO5
- Molecular Weight: 295.33 g/mol
- InChI Key: BQADRZHPZVQGCW-LBPRGKRZSA-N
- It is slightly soluble in water
- It has a melting point of 67°C to 72°C
Protection of Amines
- Field : Organic Chemistry
- Application : Boc-Ser compounds are used as protecting groups for amines . Amines are good nucleophiles and strong bases, and sometimes they need to be protected to allow for transformations of other functional groups .
- Method : The most common strategy to protect an amino group is to convert it into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative . This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
- Results : The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) .
Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Field : Synthetic Organic Chemistry
- Application : The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is used in the synthesis of peptides .
- Method : Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, HCl in organic solvents, aqueous phosphoric acid, conc. sulfuric acid in tert butylacetate, boiling water, and silica gel .
- Results : The N-Boc group can be removed under various conditions, providing a versatile tool for synthetic organic chemists .
Synthesis of Peptides
- Field : Biochemistry
- Application : The Boc group is the most used protection of amino groups for example in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds, and are an essential part of most biological processes .
- Method : The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This forms a tetrahedral intermediate in a typical nucleophilic addition-elimination .
- Results : The Boc group is stable to nucleophilic reagents, hydrogenolysis and base hydrolysis . This makes it a good choice for forming a carbamate protecting group .
Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Field : Synthetic Organic Chemistry
- Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Method : This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h .
- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . Yields of up to 90% were obtained .
Safety And Hazards
The safety and hazards associated with Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, it’s important to note that the potential safety hazards associated with Pd-catalyzed cross-coupling reactions have been underappreciated and inadequately discussed5.
Orientations Futures
The future directions for research on compounds like Boc-Ser(Ac)-OH DCHA are not explicitly mentioned in the search results. However, the development of green and sustainable supercapacitor energy storage and conversion systems has been highlighted as a future direction in related fields6.
Please note that this analysis is based on the available information and might not be complete. For a comprehensive analysis, it’s recommended to refer to scientific literature and databases. Also, always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBGKISYHNARI-ZLTKDMPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Ac)-OH DCHA | |
CAS RN |
7801-81-2 |
Source


|
| Record name | Serine, N-carboxy-, N-tert-butyl ester, acetate (ester), compd. with dicyclohexylamine (1:1), L- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

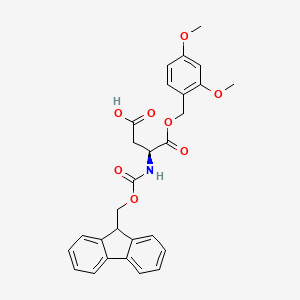


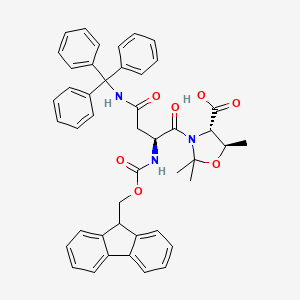
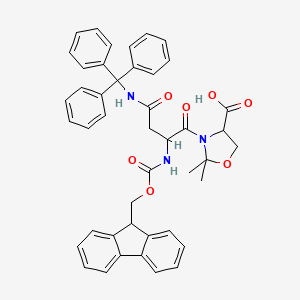
![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)

